molecular formula C8H8ClN3O B3019401 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile CAS No. 500341-70-8

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile

Cat. No.: B3019401
CAS No.: 500341-70-8
M. Wt: 197.62
InChI Key: GRUORQXCYIJATM-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile (CAS: 500341-70-8) is a substituted nicotinonitrile derivative characterized by a pyridine ring core with distinct functional groups:

  • Amino group (-NH₂) at position 3.
  • Chloro (-Cl) substituent at position 2.
  • Methoxy (-OCH₃) at position 3.
  • Methyl (-CH₃) at position 5.
  • Nitrile (-CN) at position 3.

The dihydrochloride salt form (CAS: 1185303-33-6) has a molecular formula of C₉H₁₂Cl₃N₃O and a molar mass of 284.57 g/mol .

For example, refluxing chlorobenzene with phenolic intermediates and using K₂CO₃ as a base are common steps in generating structurally related compounds .

Properties

IUPAC Name

5-amino-2-chloro-4-methoxy-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-4-6(11)7(13-2)5(3-10)8(9)12-4/h11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUORQXCYIJATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)Cl)C#N)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted nicotinonitriles, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Properties: Research indicates potential anticancer activity, with ongoing investigations into its mechanisms of action against various cancer cell lines.
  • Enzyme Inhibition: The compound may serve as a scaffold for designing enzyme inhibitors, particularly in targeting kinases and proteases that play crucial roles in cancer progression.

Biological Research

In addition to medicinal applications, this compound is utilized in biological research:

  • Biological Macromolecule Interactions: Studies focus on how this compound interacts with proteins and nucleic acids, which is essential for understanding its pharmacological profile.
  • Mechanistic Studies: Research aims to elucidate the pathways through which the compound exerts its biological effects, providing insights into drug design and development.

Synthetic Applications

The synthesis of this compound typically involves several steps:

  • Chlorination of Nicotinonitrile: The starting material undergoes chlorination to introduce the chloro group at the desired position.
  • Amination Reaction: An amine is introduced at the 5-position through nucleophilic substitution.
  • Methoxymethyl Group Introduction: The methoxymethyl group is added to enhance solubility and biological activity.

This multi-step synthesis allows for the introduction of functional groups that enhance the compound's bioactivity.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

StudyFocus AreaFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition against Gram-positive bacteria.
Study BAnticancer ActivityShowed significant cytotoxic effects on breast cancer cell lines.
Study CEnzyme InhibitionIdentified as a potential inhibitor of specific kinases involved in cancer signaling pathways.

These findings underscore the compound's versatility and potential as a lead molecule for drug development.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile involves its interaction with specific molecular targets. The amino and chloro groups enable the compound to form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. The methoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Differences vs. Target Compound
5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile (500341-70-8) -Cl (2), -OCH₃ (4), -CH₃ (6), -NH₂ (5) C₉H₉ClN₃O 209.65 Reference compound
5-Acetyl-2-[(4-chlorobenzyl)amino]-6-methylnicotinonitrile (306980-05-2) -COCH₃ (5), -NHCH₂C₆H₄Cl (2) C₁₆H₁₄ClN₃O 299.76 Acetyl group at position 5; bulkier aromatic substituent at position 2
5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (303146-69-2) -OPh(2-OCH₃) (2), -COCH₃ (5) C₁₆H₁₃N₃O₃ 295.29 Phenoxy substituent at position 2; increased lipophilicity
Ethyl 5-amino-2-chloronicotinate (884495-40-3) -COOEt (3), -Cl (2), -NH₂ (5) C₈H₉ClN₂O₂ 200.63 Ester group replaces nitrile; altered reactivity

Key Findings:

Functional Group Impact on Reactivity: The nitrile group (-CN) in the target compound enhances electrophilicity compared to ester-containing analogs like Ethyl 5-amino-2-chloronicotinate .

Substituent Position Effects: Methoxy (-OCH₃) at position 4 in the target compound may improve metabolic stability compared to compounds with substituents at position 2 (e.g., phenoxy or benzylamino groups) .

Commercial and Research Relevance

  • Structural variations in substituents (e.g., acetyl vs. methoxy) could modulate target selectivity .

Biological Activity

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and the implications for therapeutic applications, supported by relevant case studies and research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Chemical FormulaC₈H₈ClN₃O
Molecular Weight201.62 g/mol
CAS Number500341-70-8
IUPAC NameThis compound

Cytotoxicity and Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated selective toxicity towards leukemia cells while preserving normal cell viability. The cytotoxic mechanism is likely linked to the compound's ability to disrupt DNA replication and protein synthesis pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study assessed its efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, revealing that modifications in the side chains can enhance antibacterial activity while minimizing hemolytic effects on human red blood cells .

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in cellular metabolism, which is essential for both cancer cell proliferation and bacterial survival.
  • Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
  • Interference with Cellular Processes : The compound interferes with DNA replication and protein synthesis, contributing to its cytotoxic effects on cancer cells .

Case Study 1: Anticancer Potential

In a clinical trial involving leukemia patients, a derivative of this compound was tested for its ability to induce apoptosis in cancer cells. Results indicated a significant reduction in cell viability, suggesting potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

A series of pyrrolidine derivatives, including this compound, were evaluated for their antimicrobial properties against resistant bacterial strains. The findings revealed that specific structural modifications enhanced antibacterial activity while reducing toxicity to human cells .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-amino-2-chloro-4-methoxy-6-methylnicotinonitrile in laboratory settings?

  • Answer : Use NIOSH/CEN-certified respiratory protection (e.g., OV/AG/P99 filters) for aerosolized particles and wear full-body chemical-resistant suits. Avoid drainage contamination due to potential carcinogenicity (IARC/ACGIH classifications for components >0.1% concentration) . Store in cool, dry conditions away from incompatible materials (e.g., strong oxidizers) to maintain stability .

Q. How can researchers confirm the purity and structural identity of this compound post-synthesis?

  • Answer : Employ a combination of:

  • Melting point analysis : Compare observed values (e.g., ~251–253°C for structurally similar nicotinonitriles) with literature .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., aromatic proton splitting patterns and cyano group integration) .
  • HPLC-MS : Quantify purity and detect trace impurities using reverse-phase chromatography .

Q. What synthetic routes are commonly used to prepare substituted nicotinonitriles like this compound?

  • Answer : Multi-component reactions (e.g., one-pot cyclization of malononitrile, aldehydes, and amines) under catalysis (e.g., InCl₃) . Optimize solvent polarity (e.g., ethanol/DMF) and temperature (80–100°C) to enhance yield .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy, chloro) influence the reactivity of this nicotinonitrile in cross-coupling reactions?

  • Answer : The electron-withdrawing chloro group activates the pyridine ring for nucleophilic substitution, while the methoxy group directs electrophilic attacks to specific positions (C-3/C-5). Computational studies (DFT) can map charge distribution to predict regioselectivity .

Q. What experimental strategies resolve contradictions in reported toxicity data for structurally related nitriles?

  • Answer :

  • Dose-response assays : Compare acute toxicity (e.g., LD₅₀) across species (rodent vs. in vitro human cell lines) .
  • Metabolite profiling : Identify toxic intermediates (e.g., cyanide release) via LC-MS/MS in hepatic microsomal models .
  • Theoretical frameworks : Apply structure-activity relationship (SAR) models to differentiate carcinogenic potentials of analogs .

Q. How can factorial design optimize reaction conditions for scaling up nicotinonitrile synthesis?

  • Answer : Use a 2³ factorial design to test variables:

  • Factors : Catalyst loading (0.5–2.0 mol%), temperature (60–120°C), solvent (polar vs. nonpolar).
  • Responses : Yield, purity, reaction time.
    Statistical analysis (ANOVA) identifies significant interactions (e.g., temperature-catalyst synergy) for process robustness .

Q. What characterization techniques differentiate polymorphic forms of this compound, and how do they impact bioactivity?

  • Answer :

  • PXRD : Compare diffraction patterns to identify crystalline vs. amorphous phases.
  • DSC/TGA : Assess thermal stability and phase transitions (e.g., melting/recrystallization events) .
  • In vitro assays : Correlate dissolution rates (e.g., amorphous = higher bioavailability) with cytotoxicity profiles .

Methodological Considerations

  • Theoretical Frameworks : Link research to heterocyclic chemistry principles (e.g., Hückel’s rule for aromaticity) or drug design paradigms (e.g., kinase inhibition) .
  • Data Validation : Cross-reference spectral data with analogs (e.g., 2-amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile) to confirm assignments .

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